molecular formula C6H4ClFO B1349760 4-Chloro-3-fluorophenol CAS No. 348-60-7

4-Chloro-3-fluorophenol

Cat. No. B1349760
CAS RN: 348-60-7
M. Wt: 146.54 g/mol
InChI Key: XLHYAEBESNFTCA-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenol (4-CFP) is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. 4-CFP is a colorless crystalline solid with a melting point of 86-87 °C and a boiling point of 223-224 °C. It is also soluble in water and alcohol, and has a molar mass of 155.54 g/mol. 4-CFP is an important intermediate in organic synthesis and has been used in a variety of pharmaceuticals and other compounds.

Scientific Research Applications

Reductive Dechlorination

A sulfidogenic consortium enriched from estuarine sediment utilized 4-chlorophenol, including derivatives like 4-chloro-3-fluorophenol, as a sole carbon and energy source. This process involves reductive dechlorination, resulting in the accumulation of 3-fluorophenol. It is significant in understanding the biodegradation of chlorinated phenols in sulfate-reducing environments (Häggblom, 1998).

Spectroscopy and Molecular Structure Analysis

Spectroscopic analysis of this compound has provided insights into its molecular structure and behavior. Techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation were used to investigate its electronic transition energies and vibrational patterns, enhancing our understanding of its chemical properties (Shivatare & Tzeng, 2014).

High-Pressure and Low-Temperature Crystal Structures

Research on the crystal structures of phenols, including this compound, under extreme conditions like high pressure and low temperature, has expanded our knowledge of their physical properties and behavior under different environmental conditions. This work is crucial for understanding the material properties of these compounds (Oswald et al., 2005).

Environmental Fate and Transformation

Studies on the environmental fate of halogenated phenols, such as this compound, have shown their transformation and accumulation in aquatic plants. This research is vital for understanding the environmental impact and the mechanisms of plant-based remediation of these compounds (Tront & Saunders, 2007).

Biotransformation and Biodegradation

Research has also focused on the biotransformation and biodegradation of halophenols, includingthis compound, by various microorganisms. These studies contribute to our understanding of the microbial processes involved in the degradation of these compounds, potentially leading to applications in bioremediation (Coulombel et al., 2011).

Ultrasonic Degradation

Investigations into the ultrasonic degradation of aromatic organic pollutants, including 4-fluorophenol, have shown the potential of ultrasound in mineralizing these compounds. This research is pivotal for developing innovative techniques for environmental remediation and waste management (Goskonda et al., 2002).

Molecular Interactions and Pharmaceuticals

Studies on the molecular interactions and structural properties of derivatives of 1,2,4-triazoles involving 4-fluorophenol are crucial for the pharmaceutical industry. These investigations assist in the development of new drugs and understanding the behavior of these compounds at a molecular level (Shukla et al., 2014).

Industrial Applications

Research into the industrial applications of 4-fluorophenol has shown its importance as a key intermediate in the production of various pharmaceuticals and agrochemicals. This highlights the compound's significance in the industrial sector and its role in the synthesis of complex molecules (Mercier & Youmans, 1996).

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .

Mode of Action

4-Chloro-3-fluorophenol is a phenolic compound that can undergo hydroxylation at both ortho positions to yield different products . This suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

It was used in the synthesis of 4-chloro-3-fluoro catechol , indicating that it may be involved in the metabolic pathways of phenolic compounds .

Pharmacokinetics

It is known to be soluble in chloroform , suggesting that it may be well-absorbed in the body due to its lipophilic nature. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

Phenolic compounds are generally known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s possible that this compound may have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be a toxic substance that can cause irritation to the skin, eyes, and respiratory system . Therefore, appropriate protective measures should be taken when handling this compound. It should be stored in a cool, dry place away from sources of ignition . Furthermore, its disposal should comply with local regulations to avoid environmental impact .

properties

IUPAC Name

4-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYAEBESNFTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369148
Record name 4-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348-60-7
Record name 4-Chloro-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-chloro-3-fluorophenol particularly interesting for studying reductive dechlorination?

A1: this compound serves as a valuable probe for investigating reductive dechlorination processes in environmental microbiology. Research has shown that a sulfate-reducing consortium could utilize 4-chlorophenol as its sole energy and carbon source. [] The presence of the fluorine atom allows researchers to track the dechlorination process more precisely. Studies demonstrated that this consortium could remove the chlorine atom from both 4-chloro-2-fluorophenol and this compound, yielding 2-fluorophenol and 3-fluorophenol, respectively. [] The inability of the consortium to further degrade these fluorophenols confirms that reductive dechlorination is the initial step in 4-chlorophenol degradation by this microbial community. []

Q2: How do the structural properties of this compound influence its spectroscopic behavior?

A2: The vibrational spectra of this compound, particularly in its excited S1 and cationic ground D0 states, are significantly affected by the relative positions of the chlorine and fluorine substituents. [] The presence of these two halogens, with their differing electronegativities and masses, leads to distinct vibrational modes that can be detected through spectroscopic techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation. [] Research has identified that the most prominent vibrations in this compound arise from in-plane ring deformation and substituent-sensitive motions. [] Moreover, the study found that the specific vibrational frequencies observed for different rotamers and isotopologues of this compound are directly linked to the nature, location, and orientation of the chlorine and fluorine atoms. []

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